PTH-arginine hydrochloride

Description

Historical Context and Evolution within Amino Acid Derivatization Chemistry

The development of PTH-amino acids is intrinsically linked to the groundbreaking work of Pehr Edman in the 1950s. wikipedia.orgnumberanalytics.com Edman developed a method of sequentially removing amino acid residues from the N-terminus of a peptide, a process now famously known as Edman degradation. wikipedia.orgnumberanalytics.comlibretexts.org This technique revolutionized protein sequencing by providing a systematic and non-destructive way to determine the primary structure of proteins. aklectures.comlibretexts.org

Prior to Edman's innovation, protein sequencing was a laborious and often imprecise endeavor. numberanalytics.com The Edman degradation process involves reacting the N-terminal amino acid with phenylisothiocyanate (PITC), which forms a phenylthiocarbamoyl (PTC) derivative. numberanalytics.com This derivative is then cleaved under mildly acidic conditions to release the N-terminal amino acid as a thiazolinone derivative, which is subsequently converted into a more stable phenylthiohydantoin (PTH)-amino acid. wikipedia.orgnumberanalytics.com This cyclical process can be repeated to identify the sequence of amino acids in a peptide chain. wikipedia.orgaklectures.com The automation of this process in 1967 further accelerated the pace of protein research. wikipedia.org

Foundational Role in Peptide and Protein Structural Elucidation

PTH-arginine hydrochloride is a pivotal reagent in the Edman degradation method, particularly for identifying arginine residues within a protein sequence. scbt.com The hydrochloride form of PTH-arginine enhances its solubility, which is crucial for its effective use in the derivatization process. scbt.com The unique guanidinium (B1211019) group of the arginine side chain allows for specific interactions and identification, which aids in distinguishing it from other amino acids. scbt.com This specificity is vital for the high-resolution and accurate sequencing of proteins. scbt.com

The stability of the PTH-amino acid derivatives, including PTH-arginine hydrochloride, is a key feature of the Edman degradation technique. chemimpex.com This stability allows for their reliable identification using analytical methods such as high-performance liquid chromatography (HPLC) and electrophoresis. chemimpex.comwikipedia.org The ability to accurately identify each amino acid in a sequence is fundamental to understanding a protein's three-dimensional structure and, consequently, its biological function. numberanalytics.com

The insights gained from protein sequencing are critical for a wide range of applications in biochemistry and molecular biology. This includes understanding cellular processes, investigating disease mechanisms, and developing new biotechnologies and therapeutic agents. chemimpex.comscbt.com

Detailed Research Findings

Recent research continues to refine and expand the applications of PTH-amino acid analysis. For instance, studies have focused on optimizing the separation of PTH-amino acids using various HPLC techniques to improve resolution and sensitivity. researchgate.netnih.gov The development of highly sensitive detection methods allows for the sequencing of minute quantities of protein, often in the picomole range. wikipedia.org

Below is a data table summarizing key properties and research applications of Phenylthiohydantoin-Arginine Hydrochloride:

| Property | Value/Description | Reference |

| Molecular Formula | C13H17N5OS·HCl | chemimpex.comcymitquimica.com |

| Molecular Weight | 327.83 g/mol | chemimpex.comcymitquimica.com |

| Appearance | White to slightly yellow powder | chemimpex.comcymitquimica.com |

| Purity | ≥ 98% (HPLC) | chemimpex.comtcichemicals.com |

| Primary Application | Amino acid sequencing (Edman degradation) | scbt.comfujifilm.com |

| Solubility | Enhanced by hydrochloride form | scbt.com |

| Detection Method | High-Performance Liquid Chromatography (HPLC) | chemimpex.comwikipedia.orgresearchgate.net |

Another table below outlines the steps of the Edman Degradation process where PTH-arginine hydrochloride plays a role:

| Step | Description | Key Reagent/Product | Reference |

| Coupling | The N-terminal amino acid of a peptide reacts with phenylisothiocyanate (PITC). | Phenylisothiocyanate (PITC) | numberanalytics.com |

| Cleavage | The derivatized N-terminal amino acid is cleaved from the peptide chain under acidic conditions. | Thiazolinone derivative | wikipedia.orgnumberanalytics.com |

| Conversion | The unstable thiazolinone derivative is converted into a more stable phenylthiohydantoin (PTH) amino acid. | PTH-amino acid (e.g., PTH-arginine hydrochloride) | wikipedia.orgnumberanalytics.com |

| Identification | The specific PTH-amino acid is identified using chromatography or electrophoresis. | Identified PTH-amino acid | wikipedia.org |

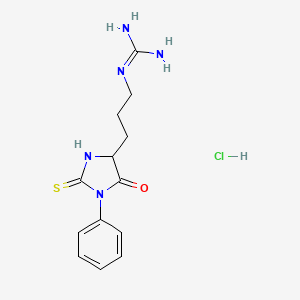

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-[3-(5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-yl)propyl]guanidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N5OS.ClH/c14-12(15)16-8-4-7-10-11(19)18(13(20)17-10)9-5-2-1-3-6-9;/h1-3,5-6,10H,4,7-8H2,(H,17,20)(H4,14,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXKPSQGERWCHMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C(NC2=S)CCCN=C(N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClN5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis and Preparative Methodologies for Phenylthiohydantoin Arginine Hydrochloride

Principles of Derivatization in Edman Degradation Chemistry

The formation of PTH-arginine hydrochloride is a key step in Edman degradation, a method developed by Pehr Edman for sequencing amino acids in a peptide from the N-terminus. wikipedia.org The process involves a two-step procedure that selectively removes the N-terminal amino acid residue without hydrolyzing the rest of the peptide bonds. wikipedia.orglibretexts.org

The first step is the coupling reaction . Under mildly alkaline conditions, the uncharged α-amino group of the N-terminal arginine residue reacts with phenyl isothiocyanate (PITC). This reaction forms a phenylthiocarbamoyl-peptide (PTC-peptide) derivative. wikipedia.orgopenstax.org

The second step is the cleavage reaction . The PTC-peptide is then treated with a strong, anhydrous acid, typically trifluoroacetic acid. This acidic environment promotes the cleavage of the first peptide bond, releasing the N-terminal residue as a cyclic anilinothiazolinone (ATZ) derivative. wikipedia.orgopenstax.org The remainder of the peptide chain is left intact but shortened by one amino acid. libretexts.org

Finally, the unstable ATZ-amino acid is converted to the more stable phenylthiohydantoin (PTH)-amino acid derivative by treatment with aqueous acid. wikipedia.orgopenstax.org In the case of an N-terminal arginine, the resulting product is PTH-arginine. Due to the basic nature of the guanidinium (B1211019) group in the arginine side chain, the compound is typically isolated as its hydrochloride salt to enhance solubility and stability. scbt.comchemicalbook.com The entire process can be repeated on the shortened peptide to determine the sequence of the subsequent amino acid. youtube.com

Laboratory-Scale Synthesis and Purification Protocols of Phenylthiohydantoin-Arginine Hydrochloride

The laboratory synthesis of PTH-arginine hydrochloride mirrors the principles of Edman degradation, often as part of a larger peptide sequencing workflow. While automated sequencers are common, the principles apply to manual or small-scale preparations as well. wikipedia.org

The synthesis begins with the reaction of a peptide containing an N-terminal arginine with PITC in a suitable solvent system under basic conditions. The subsequent cleavage with trifluoroacetic acid yields the ATZ-arginine, which is then converted to PTH-arginine upon the addition of aqueous acid.

The purification of PTH-arginine hydrochloride presents certain challenges due to the polar nature of the guanidinium group. High-performance liquid chromatography (HPLC) is the most common method for purification and identification. nih.gov A reversed-phase HPLC column is typically used, where the PTH-amino acids are separated based on their hydrophobicity.

The identification of PTH-arginine can sometimes be complicated. For instance, in some cases, N-N-dimethyl arginine has been observed to co-elute with unmodified arginine, potentially leading to misidentification. nih.gov The presence of post-translational modifications on the arginine residue can also interfere with the standard Edman degradation process and subsequent identification. creative-biolabs.com

For preparative purposes, where larger quantities of PTH-arginine hydrochloride are required, the crude product from the conversion step is subjected to purification techniques like ion-exchange chromatography. google.comsciedu.ca This method separates molecules based on their net charge, which is particularly effective for the positively charged PTH-arginine. The purified compound is then typically lyophilized to obtain a stable, powdered form.

Below is a table summarizing the key aspects of a typical laboratory-scale synthesis and purification of PTH-arginine hydrochloride.

| Step | Reagents and Conditions | Purpose | Key Considerations |

| Coupling | Phenyl isothiocyanate (PITC), Peptide with N-terminal Arginine, Alkaline buffer (e.g., N-methylmorpholine) | To form the phenylthiocarbamoyl (PTC) derivative of the peptide. | The pH must be carefully controlled to ensure the N-terminal amino group is uncharged and reactive. |

| Cleavage | Anhydrous trifluoroacetic acid (TFA) | To cleave the N-terminal PTC-arginine from the peptide chain as an anilinothiazolinone (ATZ) derivative. | The reaction must be anhydrous to prevent unwanted hydrolysis of peptide bonds. |

| Conversion | Aqueous acid (e.g., 25% TFA in water) | To convert the unstable ATZ-arginine into the more stable PTH-arginine. | Heating is often required to facilitate the conversion. |

| Purification | Reversed-phase high-performance liquid chromatography (RP-HPLC) or Ion-exchange chromatography | To isolate and purify PTH-arginine hydrochloride from reaction byproducts and other PTH-amino acids. | The choice of chromatographic method depends on the scale and the presence of impurities. |

| Identification | Comparison of retention time with a known standard in HPLC, Mass spectrometry | To confirm the identity of the purified compound. | Co-elution with other modified amino acids can be a challenge. |

Advanced Analytical Applications in Protein and Peptide Science Utilizing Phenylthiohydantoin Arginine Hydrochloride

Quantitative Analysis of Arginine Residues via Phenylthiohydantoin-Arginine Hydrochloride Standards

The precise quantification of amino acid residues is fundamental to understanding protein structure and function. PTH-arginine hydrochloride serves as a vital standard for the accurate measurement of arginine residues in a protein or peptide sequence.

High-Performance Liquid Chromatography (HPLC) Optimization and Validation

High-Performance Liquid Chromatography (HPLC) is the most widely used method for the analysis of PTH-amino acids, including PTH-arginine hydrochloride. acs.org The optimization and validation of HPLC methods are critical for achieving accurate and reproducible quantitative results.

Method development often involves a reverse-phase separation protocol. nih.gov The validation of these methods, as per ICH guidelines, typically includes assessing linearity, range, accuracy, precision, and robustness. nih.gov For instance, a method can be validated over a specific concentration range, and its precision evaluated through intra- and inter-day replicate injections. nih.gov The use of standards, such as PTH-L-arginine Hydrochloride Standard, which has a specified assay of 99.0+% by HPLC, is essential for this process. fujifilm.com

Key parameters in HPLC optimization include the choice of the stationary phase (e.g., C8 or C18 columns), the mobile phase composition (often a gradient elution using solvents like acetonitrile (B52724) and water with additives like trifluoroacetic acid), flow rate, and column temperature. nih.govsielc.com For example, a rapid and sensitive reversed-phase HPLC method was developed for quantifying parathyroid hormone (PTH), where chromatographic separation was achieved using a mobile phase of 0.1% trifluoroacetic acid (TFA) in water and 0.1% TFA in acetonitrile with a gradient program. nih.gov The goal is to achieve good resolution between the analyte of interest and other components in the sample, including by-products of the Edman degradation such as dimethyl phenylthiourea (B91264) (DMPTU) and diphenylthiourea (DPTU). fujifilm.com

Interactive Data Table: HPLC Parameters for PTH-Amino Acid Analysis

| Parameter | Typical Condition | Purpose |

| Column | Reverse-phase (e.g., C8, C18) | Separation based on hydrophobicity |

| Mobile Phase | Acetonitrile/Water with TFA | Elution of PTH-amino acids |

| Detection | UV (e.g., 210 nm, 217 nm) | Quantitation of eluting compounds |

| Flow Rate | 0.3 - 1.0 mL/min | Controls retention time and resolution |

| Temperature | Ambient to 60 °C | Affects viscosity and separation efficiency |

Exploration of Gas Chromatography (GC) and Thin Layer Chromatography (TLC) Methodologies

While HPLC is the dominant technique, Gas Chromatography (GC) and Thin Layer Chromatography (TLC) have also been explored for the analysis of PTH-amino acids.

Gas Chromatography (GC): The analysis of PTH-amino acids by GC requires derivatization to increase their volatility. researchgate.net However, the detection of PTH-arginine can be challenging due to the potential low reactivity of the guanidine (B92328) group under certain derivatization conditions or the thermal instability of its derivative. researchgate.net

Thin Layer Chromatography (TLC): TLC offers a simpler and more rapid method for the simultaneous identification of PTH derivatives. nih.govnih.gov Improved systems for the separation and identification of PTH derivatives of histidine and arginine by TLC have been developed. nih.gov For instance, a method for the simultaneous identification of PTH derivatives of histidine and arginine has been described. nih.gov TLC can be particularly useful for qualitative analysis and for rapidly screening multiple samples. nih.govnih.gov A patent has been filed for a TLC detection method for amino acid impurities in L-Arginine raw material, highlighting its practical application in quality control. google.com

Application in Automated Amino Acid Sequence Determination: The Edman Method

The Edman degradation method, developed by Pehr Edman, is a fundamental process for sequencing amino acids in a peptide or protein from the N-terminus. wikipedia.org This method involves a stepwise removal and identification of amino acid residues. libretexts.orglibretexts.org

The process consists of three key steps:

Coupling: The N-terminal amino group of the peptide reacts with phenyl isothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl (PTC) derivative. wikipedia.orgfujifilm.com

Cleavage: Under acidic conditions, the PTC-derivative of the terminal amino acid is cleaved off as a thiazolinone derivative, leaving the rest of the peptide chain intact. wikipedia.org

Conversion: The unstable thiazolinone derivative is converted into the more stable phenylthiohydantoin (PTH) amino acid, such as PTH-arginine hydrochloride, which is then identified by analytical techniques like HPLC. wikipedia.orgfujifilm.com

This cycle is repeated to determine the sequence of the protein. The automation of the Edman degradation in protein sequencers has significantly accelerated the process, allowing for the analysis of samples in the picomole range. wikipedia.orgfujifilm.com Modern sequencers often integrate online HPLC systems for the immediate analysis of the generated PTH-amino acids. agile-bioscience.com

Modern Spectroscopic and Mass Spectrometric Characterization Techniques for Phenylthiohydantoin-Amino Acids

In addition to chromatographic methods, advanced spectroscopic and mass spectrometric techniques are employed for the characterization of PTH-amino acids, offering high sensitivity and detailed structural information.

Laser Desorption/Multiphoton Ionization (LD/MPI) Mass Spectrometry

Laser Desorption/Multiphoton Ionization (LD/MPI) mass spectrometry is a powerful technique for the analysis of non-volatile and thermally labile compounds like PTH-amino acids. optica.org This method involves a two-step process: a laser pulse desorbs the sample, and a second laser pulse ionizes the desorbed neutral molecules. acs.orgstanford.edu This separation of desorption and ionization allows for quantitative analysis with a linear response over a wide concentration range. stanford.edu

LD/MPI time-of-flight (TOF) mass spectrometry has been successfully applied to detect and quantitate the 20 primary PTH-amino acids. stanford.edu The resulting mass spectra are typically dominated by the parent ion peak, simplifying identification. stanford.edu This technique has demonstrated the ability to analyze samples in the picomole to nanomole range. stanford.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an invaluable tool for the structural confirmation of molecules, including PTH-amino acids. Two-dimensional (2D) NMR techniques can provide detailed information about the connectivity and spatial arrangement of atoms within the molecule. nih.gov

While the direct NMR analysis of PTH-arginine hydrochloride is not extensively detailed in the provided context, the principles of NMR are widely applied to study amino acids and their derivatives. For instance, NMR has been used to study the solution structure of peptides containing arginine, providing insights into their conformation. nih.gov The development of new NMR pulse sequences, particularly those utilizing ¹³C-detection, has enhanced the ability to characterize arginine side-chains within proteins. ucl.ac.uk These methods can provide information on intramolecular interactions, such as salt-bridge formation. ucl.ac.uk

Interactive Data Table: Research Findings on Analytical Techniques for PTH-Arginine

| Technique | Key Finding | Reference(s) |

| HPLC | Standard method for quantitative analysis of PTH-amino acids. | acs.orgfujifilm.com |

| GC | Derivatization is required; analysis of PTH-arginine can be problematic. | researchgate.net |

| TLC | Rapid, simple method for simultaneous identification of PTH derivatives. | nih.govnih.govnih.gov |

| Edman Degradation | Foundational method for protein sequencing, producing PTH-amino acids. | libretexts.orglibretexts.orgwikipedia.org |

| LD/MPI-MS | Highly sensitive and quantitative analysis of PTH-amino acids. | optica.orgstanford.edu |

| NMR Spectroscopy | Used for structural confirmation of amino acid derivatives and peptides. | nih.govucl.ac.uk |

Infrared (IR) Spectrophotometry for Molecular Fingerprinting

Infrared (IR) spectrophotometry is a powerful non-destructive analytical technique utilized for the molecular fingerprinting of compounds. This method is predicated on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their unique vibrational modes. These absorptions are characteristic of the chemical bonds and functional groups present, providing a distinct spectral signature for each molecule. In the context of protein and peptide science, IR spectroscopy is instrumental in identifying and characterizing amino acid derivatives, such as Phenylthiohydantoin-arginine hydrochloride (PTH-arginine hydrochloride).

The identification of PTH-amino acids is a critical step in the Edman degradation process for N-terminal sequencing of peptides and proteins. libretexts.org While chromatographic methods are predominantly used for this purpose, IR spectroscopy offers a complementary approach for structural confirmation. shimadzu.comnih.gov The IR spectrum of PTH-arginine hydrochloride provides a unique "fingerprint" that allows for its unambiguous identification.

Detailed research findings on the specific IR spectrum of PTH-arginine hydrochloride are not extensively published in readily available literature. However, the characteristic absorption bands can be predicted based on the functional groups present in the molecule. The key structural features of PTH-arginine hydrochloride include the phenylthiohydantoin ring, the arginine side chain with its guanidinium (B1211019) group, and the hydrochloride salt.

The IR spectrum of L-arginine hydrochloride, a precursor to PTH-arginine hydrochloride, shows characteristic absorptions for the amine and guanidinium groups. sci.amijsr.netresearchgate.net For instance, the C=N stretching vibrations of the guanidinium group are typically observed in the 1600-1700 cm⁻¹ region. oup.com When incorporated into the PTH derivative, these bands, along with the characteristic absorptions of the phenylthiohydantoin moiety, contribute to a complex and unique spectral fingerprint.

The phenylthiohydantoin ring itself introduces several characteristic vibrational modes. These include C=O stretching, C=S stretching, and various vibrations associated with the phenyl group. The amide I band, primarily due to C=O stretching, is a prominent feature in the IR spectra of proteins and their derivatives and is sensitive to the molecular environment. oup.comacs.org

An interactive data table summarizing the expected characteristic IR absorption bands for PTH-arginine hydrochloride, based on its constituent functional groups, is presented below. The exact wavenumbers can vary based on the specific molecular environment and intermolecular interactions.

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Guanidinium Group (C(NH₂)₃⁺) | N-H Stretching | 3400 - 3100 |

| C=N Stretching (asymmetric) | ~1670 | |

| C=N Stretching (symmetric) | ~1630 | |

| N-H Bending | 1650 - 1580 | |

| Phenylthiohydantoin Ring | N-H Stretching (Hydantoin) | 3300 - 3100 |

| C=O Stretching (Amide I) | 1770 - 1700 | |

| C=S Stretching | 1200 - 1050 | |

| C-N Stretching | 1400 - 1200 | |

| Phenyl C-H Stretching | 3100 - 3000 | |

| Phenyl C=C Bending | 1600 - 1450 | |

| Aliphatic Chain (-CH₂-) | C-H Stretching | 2960 - 2850 |

| C-H Bending | 1470 - 1450 |

This table is a representation of expected vibrational frequencies based on known functional group absorptions and may not reflect experimentally verified data for PTH-arginine hydrochloride.

The analysis of the IR spectrum of a sample suspected to be PTH-arginine hydrochloride would involve comparing its spectrum to a reference spectrum or looking for the presence of these characteristic absorption bands. The unique combination of these bands provides a high degree of certainty in the identification of the compound.

Molecular Interactions and Mechanistic Underpinnings of Phenylthiohydantoin Arginine Hydrochloride Functionality

Principles Governing Stable Phenylthiohydantoin Derivative Formation

The formation of a stable PTH-amino acid derivative is the cornerstone of Edman degradation, a process that sequentially removes amino acids from the N-terminus of a peptide. numberanalytics.comwikipedia.org This process involves a three-step cycle for each amino acid.

Coupling: Under mildly alkaline conditions, phenyl isothiocyanate (PITC) reacts with the uncharged alpha-amino group of the N-terminal amino acid of a peptide. wikipedia.orgmtoz-biolabs.com This reaction forms a phenylthiocarbamoyl-peptide (PTC-peptide). numberanalytics.commetwarebio.com

Cleavage: The PTC-peptide is then treated with a strong anhydrous acid, such as trifluoroacetic acid. This step cleaves the peptide bond between the first and second amino acids. creative-biolabs.com The N-terminal residue is released as an unstable anilinothiazolinone (ATZ) derivative, leaving the rest of the peptide chain intact for the next cycle. metwarebio.comcreative-biolabs.com

Conversion: The unstable ATZ derivative is selectively extracted and then stabilized by treatment with an aqueous acid. wikipedia.orgmetwarebio.com This converts it into the much more stable phenylthiohydantoin (PTH) derivative, in this case, PTH-arginine hydrochloride. metwarebio.comnih.gov The stability of the five-membered PTH ring is critical, as it allows for robust identification without degradation. vaia.com

The stability of the final PTH-arginine hydrochloride derivative is essential for its accurate identification using techniques like high-performance liquid chromatography (HPLC). metwarebio.comspringernature.com

Elucidation of Molecular Recognition and Binding Properties

The unique structure of PTH-arginine hydrochloride governs its interactions and is key to its identification during protein sequencing. chemimpex.com The molecule's recognition properties are a combination of the hydrophobic phenylthio- group and the highly polar, positively charged guanidinium (B1211019) group of the arginine side chain.

In the context of analysis, these properties determine its behavior in separation techniques. springernature.com During reverse-phase HPLC, a common method for identifying PTH-amino acids, the molecule interacts with the stationary phase. nih.gov The phenyl group provides hydrophobicity, which promotes retention, while the polar arginine side chain significantly reduces this retention compared to PTH derivatives of non-polar amino acids like leucine (B10760876) or phenylalanine.

This differential interaction is the basis of molecular recognition in this analytical context. Each PTH-amino acid has a characteristic retention time, allowing for its unambiguous identification when compared to known standards. creative-biolabs.comspringernature.com The ability to form these stable derivatives that can be effectively separated by chromatography enhances the sensitivity and specificity of the sequencing method. chemimpex.com

Emerging Research Directions and Future Perspectives for Phenylthiohydantoin Arginine Hydrochloride

Integration with High-Throughput Proteomics and Metabolomics Platforms

The landscape of protein and metabolite analysis is increasingly dominated by high-throughput technologies, primarily mass spectrometry (MS). However, the classic Edman degradation, which produces PTH-arginine hydrochloride, offers unique, complementary data that can enrich these modern workflows.

High-Throughput Proteomics: While MS-based proteomics is powerful for identifying thousands of proteins in a complex sample, it has limitations. For instance, MS struggles to distinguish between isobaric amino acids (leucine and isoleucine) and may not definitively identify the N-terminal amino acid of a protein, especially if it is part of a complex mixture. Edman degradation provides unambiguous N-terminal sequence data, which is invaluable for validating MS results and characterizing novel proteins or protein isoforms. creative-proteomics.comrapidnovor.com

Future integration involves a synergistic approach where high-throughput Edman sequencers provide N-terminal data that complements MS-based 'bottom-up' and 'top-down' proteomics. nih.govnih.gov An automated workflow could flag proteins of interest from a large-scale MS experiment for subsequent N-terminal confirmation via Edman sequencing, with PTH-arginine hydrochloride serving as a critical standard for identifying arginine at the N-terminus. researchgate.net This hybrid approach is especially crucial for quality control in the production of therapeutic proteins and for analyzing post-translational modifications that block other sequencing methods. mtoz-biolabs.com

Metabolomics Platforms: In metabolomics, PTH-arginine hydrochloride is not an endogenous metabolite but can serve as a valuable internal or quality control standard. The metabolic pathways involving arginine are critical in numerous physiological and pathological states, and accurate quantification of arginine and its derivatives (like ornithine and citrulline) is essential. nih.govnih.gov Analytical methods developed for the precise detection of PTH-amino acids, such as high-performance liquid chromatography (HPLC), can be adapted for targeted metabolomics assays. nih.gov

The stability and well-characterized chromatographic behavior of PTH-arginine hydrochloride make it an excellent candidate for spiking into complex biological samples to monitor instrument performance and ensure the accuracy of arginine-related metabolite quantification. As metabolomics moves towards greater standardization and higher throughput, the use of such stable, synthetic standards will become increasingly important.

| Feature | Edman Degradation (yielding PTH-amino acids) | Mass Spectrometry (MS)-Based Proteomics |

|---|---|---|

| Primary Output | Direct N-terminal amino acid sequence | Peptide fragment masses, inferred sequences |

| Database Dependency | No, sequence is determined directly creative-proteomics.com | Yes, requires sequence databases for identification nih.gov |

| Throughput | Lower, sequential analysis of one protein at a time longdom.org | High, analyzes thousands of proteins simultaneously |

| Key Strength | Unambiguous identification of N-terminal residues and I/L differentiation creative-proteomics.com | Analysis of complex mixtures, PTMs, and whole proteomes |

| Future Integration | Orthogonal validation of N-termini identified by MS; quality control nih.govmtoz-biolabs.com | Primary discovery engine for identifying proteins of interest |

Potential Contributions to Advanced Biomolecular Engineering and Synthetic Strategies

The precise chemical nature of PTH-arginine hydrochloride lends itself to innovative applications in the engineering of proteins and peptides and the development of novel synthetic methodologies.

Biomolecular Engineering: In the field of protein engineering, creating novel proteins with specific functions often requires precise control over their amino acid sequence. PTH-arginine hydrochloride can be used as a high-purity standard in analytical workflows to confirm the successful incorporation of arginine at desired positions, particularly at the N-terminus, of a newly synthesized or modified protein.

Furthermore, recent discoveries include enzymes like peptide arginases, which can convert arginine residues within a peptide to ornithine. nih.gov This represents a novel post-translational modification tool. In such research, PTH-arginine hydrochloride could be used in control experiments to develop and validate analytical methods that distinguish between the original arginine-containing peptide and the modified ornithine-containing product.

Advanced Synthetic Strategies: The synthesis of arginine-containing peptides is notoriously challenging due to the reactive nature of the guanidino side chain. google.com This often necessitates the use of protecting groups, which can complicate the synthesis and purification process. acs.org Research into "side-chain unprotected" synthesis strategies is ongoing. rsc.org In this context, PTH-arginine hydrochloride can serve as a reference compound to study the stability of the arginine side chain under various reaction conditions and to identify potential side reactions that may occur during peptide synthesis. Its well-defined structure allows chemists to develop greener and more efficient synthetic protocols by providing a clear benchmark for reaction outcomes.

Overcoming Analytical Challenges and Advancing Detection Sensitivity

The identification of PTH-amino acids has traditionally relied on HPLC with UV detection. springernature.com While reliable, this method faces challenges in sensitivity and specificity, especially when dealing with low-abundance proteins or complex mixtures.

Analytical Challenges: The primary challenge in PTH-amino acid analysis is achieving clear chromatographic separation of all 20 derivatives from each other and from reaction byproducts. researchgate.net PTH-arginine is particularly polar, which can affect its retention and peak shape on reverse-phase HPLC columns. Co-elution with other polar PTH-amino acids or byproducts can lead to misidentification.

Advancing Detection Sensitivity: To overcome these limitations, modern analytical chemistry is moving towards more sensitive and specific detection methods.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers significantly higher sensitivity and specificity than UV detection. nih.gov By monitoring for the specific mass-to-charge ratio of PTH-arginine and its characteristic fragment ions, LC-MS/MS can unambiguously identify and quantify it even at very low concentrations and in the presence of co-eluting impurities. nih.gov

Advanced Derivatization and Detection: Research into novel derivatization agents and detection methods continues. For example, coupling HPLC with circular dichroism (CD) detection has been shown to not only identify the PTH-amino acid but also determine its absolute configuration (D- or L-form), which is crucial for studying peptides containing non-natural amino acids. nih.govresearchgate.net

Microfluidic and Capillary Electrophoresis Systems: Miniaturized analytical platforms offer the potential for faster analysis times, lower sample consumption, and higher throughput, pushing the boundaries of detection sensitivity into the attomole range.

| Technique | Principle | Typical Sensitivity | Advantages | Limitations |

|---|---|---|---|---|

| HPLC-UV | Separation by chromatography, detection by UV absorbance springernature.com | Low Picomole (10⁻¹² mol) | Robust, well-established, cost-effective | Lower specificity, potential for co-elution issues researchgate.net |

| LC-MS/MS | Separation by chromatography, detection by mass and fragmentation pattern nih.gov | Femtomole to Attomole (10⁻¹⁵ - 10⁻¹⁸ mol) | High specificity and sensitivity, confirmation of identity nih.gov | Higher instrument cost and complexity |

| HPLC-CD | Separation by chromatography, detection by circular dichroism nih.gov | Picomole (10⁻¹² mol) | Determines stereochemistry (D/L form) researchgate.net | Specialized detector, less common |

| Laser Desorption/Ionization-MS | Direct analysis from a surface using lasers and a mass spectrometer stanford.edu | Low Picomole (10⁻¹² mol) | High speed, potential for high throughput | Requires specialized instrumentation, less quantitative |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.